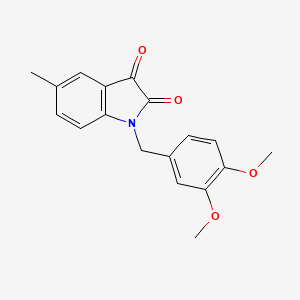

1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-5-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11-4-6-14-13(8-11)17(20)18(21)19(14)10-12-5-7-15(22-2)16(9-12)23-3/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEHHEXEYMQBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4 Dimethoxybenzyl 5 Methylindoline 2,3 Dione and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Indoline-2,3-dione Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the indoline-2,3-dione core, two primary strategic disconnections are commonly considered.

The most logical approach involves the disconnection of the N1-C2 amide bond and the C3a-C4 aryl-carbonyl bond. This strategy simplifies the bicyclic isatin (B1672199) core into a substituted aniline (B41778) precursor. The synthesis then becomes a cyclization reaction of a suitably functionalized aniline derivative. This is the basis for several classical named reactions for isatin synthesis, including the Sandmeyer and Stolle syntheses. For the target molecule, this retrosynthetic path leads back to 4-methylaniline (p-toluidine) as the key starting material for constructing the 5-methylisatin (B515603) intermediate. A subsequent disconnection of the N-benzyl bond points to 5-methylisatin and a 3,4-dimethoxybenzyl halide as the immediate precursors.

An alternative disconnection strategy could involve the formation of the five-membered ring onto a pre-existing benzene (B151609) derivative, but this is generally less common for the isatin scaffold. The aniline-based approach is favored due to the wide availability of substituted anilines and the reliability of the cyclization methods.

Classical and Established Synthetic Routes to Substituted Indoline-2,3-diones

The synthesis of the target molecule typically proceeds in two main stages: first, the formation of the 5-methylindoline-2,3-dione intermediate, and second, the N-alkylation to introduce the 3,4-dimethoxybenzyl group.

Classical methods remain highly relevant for the synthesis of the substituted isatin core. nih.gov

The Sandmeyer Isatin Synthesis is one of the oldest and most common methods for preparing isatin and its derivatives. nih.govbiomedres.us The process begins with the reaction of a substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. biomedres.usirapa.orgresearchgate.net This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the final isatin. nih.govirapa.orgorgsyn.org To produce the 5-methylisatin required for the target molecule, 4-methylaniline (p-toluidine) is used as the starting aniline. tandfonline.com While effective for many aniline derivatives, the Sandmeyer synthesis can be limited by low yields when the aniline precursor has high lipophilicity or multiple substituents, due to poor solubility in the reaction medium. nih.gov

The Stolle Synthesis offers an alternative route that is particularly useful for preparing N-substituted isatins. chemicalbook.compharmaerudition.org In this method, a secondary arylamine is reacted with oxalyl chloride to form an intermediate chlorooxalylanilide, which is then cyclized in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the indoline-2,3-dione ring. chemicalbook.com To apply this to the synthesis of 5-methylisatin, one would start with 4-methylaniline, which is first acylated with oxalyl chloride and then subjected to Friedel-Crafts-type cyclization.

| Method | Starting Materials | Key Intermediate | Cyclization Conditions | Primary Use Case |

| Sandmeyer Synthesis | Substituted Aniline, Chloral Hydrate, Hydroxylamine | Isonitrosoacetanilide | Concentrated H₂SO₄ | Synthesis of N-unsubstituted isatins |

| Stolle Synthesis | Arylamine, Oxalyl Chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃) | Synthesis of N-substituted and unsubstituted isatins |

C-5 Substitution: The introduction of the methyl group at the C-5 position is most efficiently achieved by starting the synthesis with a pre-substituted aniline, namely 4-methylaniline, as described in the classical routes above. researchgate.nettandfonline.com Direct substitution onto the isatin aromatic ring is possible but often leads to mixtures of products and is less regioselective than starting with the correctly substituted precursor. chemicalbook.com

N-Alkylation: Once 5-methylisatin is obtained, the final step is the introduction of the 3,4-dimethoxybenzyl group at the N-1 position. N-alkylation of the isatin ring is a well-established transformation. nih.gov The reaction is typically carried out by first deprotonating the nitrogen atom with a base to form the isatin anion, followed by reaction with an alkylating agent. tandfonline.comnih.gov Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂). tandfonline.comnih.gov The reaction is usually performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.govresearchgate.net For the synthesis of the target compound, 5-methylisatin would be treated with a base, followed by the addition of 3,4-dimethoxybenzyl chloride or bromide. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for this type of transformation. nih.govresearchgate.net

| Base | Solvent | Alkylating Agent | Conditions | Reference |

| K₂CO₃ or Cs₂CO₃ | DMF or NMP | Alkyl, Benzyl (B1604629) Halides | Microwave Irradiation | nih.govresearchgate.net |

| CaH₂ | DMF | Alkyl Halides | Gentle Warming (40-50°C) | tandfonline.com |

| NaH | DMF | Alkyl Halides | Room Temperature | tandfonline.com |

Development of Novel and Green Chemistry Strategies for 1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. researchgate.net These "green" approaches aim to reduce waste, avoid harsh reagents, and improve atom economy.

Transition metal catalysis offers powerful tools for forming C-N and C-C bonds under milder conditions than classical methods. Copper-catalyzed reactions, in particular, are attractive due to the low cost and low toxicity of copper. mdpi.com Copper(I) salts can catalyze C-N coupling reactions, which could be applied to the N-alkylation or N-arylation of the isatin core. Furthermore, copper(II) salts can act as oxidants in the cyclization of arylalkynes to form indole (B1671886) rings. mdpi.com A potential green strategy for synthesizing the isatin core could involve the copper-catalyzed aerobic oxygenation and intramolecular cyclization of 2-(2-amidoaryl)-1H-indoles. acs.orgacs.org While a direct copper-catalyzed synthesis for the specific target molecule is not prominently reported, the principles of copper-catalyzed C-H amination and C-N coupling represent a promising avenue for future development of more sustainable synthetic routes. mdpi.com

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. arkat-usa.org MCRs are a cornerstone of green chemistry as they reduce the number of synthetic steps, minimize waste, and save time and energy. researchgate.net

Several MCRs have been developed for the synthesis of isatin derivatives and related spiro-heterocycles. nih.gov For instance, a three-component reaction involving isatin, an amino acid, and an alkyne derivative can be used to construct complex spirooxindole systems under microwave irradiation in an aqueous medium. nih.gov Another strategy could involve a one-pot reaction of an aniline, an arylglyoxal, and a third component to rapidly assemble the substituted indole core. nih.gov The development of an MCR to synthesize this compound directly would likely involve the reaction of 4-methylaniline, a suitable three-carbon building block, and 3,4-dimethoxybenzylamine (B142225) in a convergent, one-pot process. Such a strategy would represent a significant improvement in efficiency over the traditional multi-step approaches. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are crucial for achieving high yield and selectivity in the N-alkylation of isatins. The solvent not only facilitates the dissolution of reactants but also influences the reactivity of the nucleophile and the pathway of the reaction.

Polar aprotic solvents are generally favored for the N-alkylation of isatins as they effectively solvate the cation of the base while leaving the isatin anion relatively free and highly nucleophilic. nih.gov A range of such solvents has been evaluated for these reactions, including dimethylformamide (DMF), dimethylacetamide (DMA), hexamethylphosphorotriamide (HMPT), acetonitrile (B52724) (MeCN), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). nih.gov Among these, DMF and NMP have often been found to provide the best results. nih.govmdpi.com

The polarity of the solvent can also dictate the regioselectivity of the alkylation. While N-alkylation is the typical outcome, O-alkylation can sometimes be favored under specific conditions, and solvent effects can be utilized to influence this balance. rsc.org Furthermore, in reactions with certain alkylating agents, low-polarity solvents at low temperatures can promote the competitive formation of epoxide byproducts. conicet.gov.ar

Temperature control is another critical parameter. While some N-alkylation procedures are carried out at room temperature over extended periods, elevating the temperature can significantly accelerate the reaction rate. researchgate.net Microwave-assisted synthesis has emerged as a powerful technique, allowing for rapid heating to high temperatures, which can dramatically reduce reaction times from hours to minutes. researchgate.netresearchgate.net For instance, complete conversion for the N-benzylation of isatin in acetonitrile using a solid-supported base was achieved at 180°C in 25 minutes under microwave irradiation. researchgate.net In contrast, conventional heating at reflux temperatures often requires several hours to achieve comparable yields. researchgate.net However, temperature must be carefully optimized, as excessively high temperatures or prolonged reaction times can lead to the formation of rearrangement products or other undesired side reactions. conicet.gov.ar

The following table summarizes the effect of different solvents and temperature conditions on the N-alkylation of isatin, based on findings from various studies.

Table 1: Effect of Solvent and Temperature on Isatin N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | DMF | 120°C (Conventional) | 1 hr | 82 | researchgate.net |

| Benzyl chloride | K₂CO₃ | DMF | MW (200W) | 5 min | 96 | researchgate.net |

| Benzyl chloride | KF/Al₂O₃ | Acetonitrile | 180°C (MW) | 25 min | 91 | researchgate.net |

| Benzyl chloride | KF/Al₂O₃ | Acetonitrile | Reflux (Thermal) | 2 hrs | 88 | researchgate.net |

| Ethyl chloroacetate | K₂CO₃ | DMF | 85°C (Conventional) | 2 hrs | 68 | researchgate.net |

Catalyst Selection and Loading

The selection of an appropriate catalyst and the optimization of its loading are essential for an efficient N-alkylation process. The catalyst's primary role is to facilitate the deprotonation of the isatin nitrogen, thereby generating the nucleophilic isatin anion.

A variety of bases have been successfully employed, ranging from common inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to stronger bases such as sodium hydride (NaH). nih.govmdpi.com The choice of base can influence the reaction rate and yield, with K₂CO₃ and Cs₂CO₃ often providing the best outcomes in microwave-assisted reactions. nih.govmdpi.com

In addition to traditional homogeneous bases, solid-supported catalysts offer advantages in terms of simplified work-up and product purification. Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) has been demonstrated as an effective and inexpensive solid-supported base for the N-alkylation of isatins under both microwave and thermal conditions. researchgate.netwright.edu The loading of this catalyst is a key parameter to optimize. In one study, it was found that for the microwave-assisted N-benzylation of isatin, 15 equivalents of KF/Al₂O₃ were required to drive the reaction to completion; reducing the catalyst loading to 5 or 10 equivalents resulted in incomplete conversion. researchgate.net

Phase-transfer catalysts (PTCs) can also enhance the rate of N-alkylation, particularly in biphasic systems or when using solid bases. Tetrabutylammonium bromide (TBAB) is a commonly used PTC that facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. researchgate.net

Furthermore, Lewis acid catalysis has been utilized for the N-alkylation of isatins with specific electrophiles like trichloroacetimidates, providing an alternative pathway to the desired products. rsc.org

The table below illustrates the impact of different catalyst systems on the N-alkylation of isatin.

Table 2: Influence of Catalyst Systems on Isatin N-Alkylation

| Alkylating Agent | Catalyst System | Catalyst Loading | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | Not specified | DMF | MW (200W), 5 min | 96 | researchgate.net |

| Benzyl chloride | Cs₂CO₃ | Not specified | DMF | MW | High | nih.gov |

| Benzyl chloride | KF/Al₂O₃ | 15 equiv. | Acetonitrile | MW (180°C), 25 min | 91 | researchgate.net |

| 4-Methoxybenzyl chloride | KF/Al₂O₃ | 15 equiv. | Acetonitrile | MW (180°C), 25 min | 94 | researchgate.net |

Considerations of Regioselectivity and Stereochemical Control in Synthesis

Beyond optimizing for yield, the synthesis of isatin analogs often requires careful control over regioselectivity and stereochemistry, particularly when multiple reactive sites are present or when chiral centers are being introduced.

Regioselectivity: The isatin anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen atom (N-1) and the oxygen atom of the C-2 carbonyl group. This gives rise to the possibility of forming either N-alkylated or O-alkylated products. The regiochemical outcome is highly dependent on the reaction conditions. Generally, the use of alkali metal bases (e.g., K₂CO₃, NaH) in polar aprotic solvents strongly favors N-alkylation, which is the desired pathway for the synthesis of this compound. conicet.gov.ar This preference is attributed to the harder nature of the alkali metal cation, which associates more strongly with the harder oxygen atom, leaving the softer nitrogen atom more available for nucleophilic attack. Conversely, the use of softer silver salts (e.g., Ag₂CO₃) can favor the formation of O-alkylated regioisomers. conicet.gov.ar Solvent choice can also be a tool to steer the reaction towards O-alkylation if desired. rsc.org

Stereochemical Control: When the synthesis involves the creation of a new chiral center, controlling the stereochemistry becomes paramount. While the synthesis of the title compound from 5-methylisatin and 3,4-dimethoxybenzyl chloride does not create a new stereocenter at the N-1 position, the synthesis of more complex analogs often does. For example, reactions at the C-3 position of the isatin core frequently generate a stereocenter.

Enantioselective synthesis of N-alkylated isatins has been achieved through organocatalysis. The asymmetric N-alkylation of isatins with enals, catalyzed by a prolinol derivative, proceeds via an iminium activation mechanism to afford chiral N-alkylated isatins in good yields and with excellent enantioselectivity. rsc.orgrsc.org These chiral N-alkylated isatins are valuable precursors for the synthesis of other optically enriched indole derivatives. rsc.org

Similarly, Lewis acid-mediated reactions can be employed to achieve stereocontrol. The allylation of isatin at the C-3 position using an α-chiral allylic stannane (B1208499) in the presence of BF₃·OEt₂ has been shown to be both diastereo- and enantioselective. nih.gov Such methodologies highlight the potential for precise three-dimensional control in the synthesis of complex isatin-based molecules. Although these examples pertain to reactions at other positions or different types of alkylation, the principles of using chiral catalysts or auxiliaries are directly applicable to the development of stereocontrolled syntheses for a wide range of isatin derivatives.

Computational and Theoretical Chemistry Studies of 1 3,4 Dimethoxybenzyl 5 Methylindoline 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. windows.netnih.gov By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT provides insights into the kinetic stability and chemical reactivity of a compound. nih.gov The energy gap between the HOMO and LUMO is a particularly important descriptor; a narrow gap suggests high chemical reactivity and a propensity for charge transfer interactions to occur within the molecule. nih.gov

For isatin (B1672199) derivatives, which are structurally related to 1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione, DFT calculations are employed to determine global reactivity descriptors. These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, a study on an isatin analogue might yield the reactivity parameters shown in the table below, which indicate its potential as an electrophilic species with a strong ability to bind to biomolecules. nih.gov

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For isatin derivatives, negative potential sites are typically located around electronegative atoms like oxygen, while positive potentials are found around hydrogen atoms, indicating sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Example of Global Reactivity Descriptors Calculated via DFT for a Related Isatin Derivative

| Parameter | Definition | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.2 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.2 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.0 | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | 2.1 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | 0.238 | Reciprocal of hardness, indicates high reactivity |

| Electronegativity (χ) | (I + A) / 2 | 4.1 | Power of an atom to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 4.01 | Propensity to accept electrons |

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), are used for the precise calculation of molecular properties. They are instrumental in determining the optimized molecular geometry, vibrational frequencies, and other spectroscopic properties of molecules like this compound. scispace.com The calculated vibrational wavenumbers can be compared with experimental data from infrared and Raman spectroscopy to confirm the molecular structure. Furthermore, potential energy distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. scispace.com

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of small molecules, such as this compound, to the active site of a target protein.

Identification of Putative Biological Targets and Binding Sites

The isatin (indoline-2,3-dione) scaffold is a common feature in molecules with a wide range of biological activities, and as such, isatin derivatives have been studied as inhibitors for various protein targets. nih.gov Molecular docking studies on isatin analogues have identified potential interactions with several key protein families, particularly protein kinases, which are crucial in cell signaling pathways. mdpi.comnih.gov For example, derivatives of the related 1-benzyl-5-bromoindolin-2-one scaffold have been docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com Similarly, other isatin derivatives have been evaluated as potential inhibitors for Cyclin-Dependent Kinase 2 (CDK2), another important enzyme in cell cycle regulation. nih.gov

Table 2: Potential Biological Targets for Isatin Scaffolds Identified Through Molecular Docking of Analogous Compounds

| Protein Target | Protein Family | Potential Therapeutic Area | Example Docking Score (kcal/mol) for Analogue |

|---|---|---|---|

| VEGFR-2 | Tyrosine Kinase | Oncology | -8.5 to -9.5 |

| CDK2 | Serine/Threonine Kinase | Oncology | -9.0 to -10.0 |

| Acetylcholinesterase (AChE) | Hydrolase | Neurodegenerative Disease | -7.5 to -9.0 |

| p21-activated kinase 1 (PAK1) | Serine/Threonine Kinase | Oncology, Neurodegenerative Disease | -7.3 to -7.7 |

Analysis of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions

A detailed analysis of the docked pose of a ligand within a protein's active site reveals the specific molecular interactions that stabilize the complex. For isatin derivatives, these interactions typically include:

Hydrogen Bonding: The oxygen atoms of the dione (B5365651) moiety and the nitrogen atom of the indoline (B122111) ring are common hydrogen bond acceptors and donors, forming critical interactions with amino acid residues in the protein's binding pocket. ijabbr.com

Hydrophobic Interactions: The aromatic rings of the isatin core and the benzyl (B1604629) group, as well as the methyl substituent, can form favorable hydrophobic interactions with nonpolar amino acid residues. nih.gov

π-Stacking Interactions: The planar aromatic systems of the molecule can engage in π-π stacking or T-shaped π-stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov In crystal structures of similar compounds like 1-Benzyl-5-methylindoline-2,3-dione, weak π-π interactions have been observed between inversion-related isatin moieties. researchgate.net

Table 3: Example of Key Interactions for an Isatin Derivative Docked in a Kinase Active Site

| Interaction Type | Ligand Moiety Involved | Typical Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | C=O group at position 2 | Lysine (backbone NH) |

| Hydrogen Bond | C=O group at position 3 | Aspartate (side chain) |

| Hydrophobic Interaction | 5-methyl group | Leucine, Valine, Isoleucine |

| Hydrophobic Interaction | Dimethoxybenzyl group | Alanine, Phenylalanine |

| π-π Stacking | Indole (B1671886) ring | Phenylalanine, Tyrosine |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for ligand-based design, where the properties of known active molecules are used to predict the activity of novel compounds and guide the design of more potent analogues. jmchemsci.com

The process involves calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that links these descriptors to the observed biological activity. nih.gov

For a series of isatin derivatives, a QSAR model might reveal that properties like molecular shape (topological descriptors), hydrogen bonding capacity, and electronic parameters are crucial for their activity. nih.gov A robust and predictive QSAR model, validated through internal and external validation techniques, can then be used to screen new, unsynthesized derivatives of this compound to prioritize the most promising candidates for synthesis and biological testing.

Table 4: Hypothetical QSAR Model for a Series of Isatin-Based Kinase Inhibitors

| Model Equation: pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... | |

|---|---|

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.91 |

| Q² (Cross-validated R²) | 0.85 |

| F-statistic | 45.6 |

| Standard Error | 0.25 |

| Example Descriptors and their Influence | |

| Descriptor | Influence on Activity (Coefficient Sign) |

| ATSC5i (Autocorrelation descriptor) | Positive |

| GATS8p (Geary autocorrelation descriptor) | Positive |

| minHBint (Minimum H-bond interaction energy) | Negative |

| MLFER_A (Abraham solvation parameter) | Positive |

Derivation of Descriptors and Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling in medicinal chemistry. These studies rely on the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build mathematical models that correlate these descriptors with biological activity. For the isatin scaffold, numerous QSAR studies have been published, often correlating descriptors with anticancer, antiviral, or antimicrobial activities. These studies typically involve a series of analogues to derive statistically significant models.

However, a specific QSAR model or a published list of calculated descriptors for this compound could not be located. The development of such a model would require the synthesis and biological evaluation of a series of closely related compounds, which has not been reported.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large databases of virtual compounds to identify new potential drug candidates. While pharmacophore models have been developed for various classes of isatin derivatives targeting specific enzymes or receptors, a model derived from or specifically for this compound is not available.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shape and flexibility of a molecule is crucial for predicting its interaction with a biological target. Conformational analysis and molecular dynamics (MD) simulations are powerful techniques to explore the potential shapes a molecule can adopt and its behavior in a simulated biological environment, such as in water or near a protein binding site.

Energy Minimization and Conformational Sampling

Energy minimization techniques are used to find the most stable three-dimensional arrangement of a molecule's atoms. For a flexible molecule like this compound, which has rotatable bonds in the N-benzyl substituent, multiple low-energy conformations may exist. A comprehensive conformational analysis would involve systematically or randomly sampling these different conformations to identify the most probable shapes of the molecule. No such specific analysis for the title compound has been published.

Dynamics of Molecular Interactions within a Biological Environment

Molecular dynamics simulations provide a time-resolved view of a molecule's behavior. An MD simulation of this compound, for instance, docked into a putative protein target, could reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the role of solvent molecules. This level of detailed analysis for the specific compound is not present in the current body of scientific literature.

Molecular and Cellular Mechanistic Investigations in Vitro of 1 3,4 Dimethoxybenzyl 5 Methylindoline 2,3 Dione

Target Identification and Validation at the Molecular Level

No specific studies identifying or validating the molecular targets of 1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione were found in the public domain. Research on related isatin (B1672199) compounds suggests potential interactions with various enzymes and receptors, but direct evidence for the title compound is lacking.

Enzyme Inhibition Studies (e.g., MAO, α-Glucosidase, DNA gyrase)

There is no available data from in vitro enzyme inhibition assays specifically for this compound against monoamine oxidase (MAO), α-glucosidase, or DNA gyrase.

Monoamine Oxidase (MAO): While isatin itself and certain derivatives are known to be inhibitors of MAO, no studies have been published detailing the inhibitory activity of this compound against either MAO-A or MAO-B.

α-Glucosidase: A study on a series of novel isatin-thiazole derivatives reported varying degrees of α-glucosidase inhibitory activity. mdpi.com One of the more potent compounds in that study was a 5-methylisatin (B515603) derivative with a different N1-substituent, highlighting that substitutions on the isatin core can influence this activity. mdpi.com However, the α-glucosidase inhibitory potential of this compound has not been specifically evaluated or reported.

DNA Gyrase: DNA gyrase is a target for some antibacterial agents. mdpi.com Certain novel 5-nitroisatin (B147319) derivatives have been investigated as potential DNA gyrase inhibitors. researchgate.net However, no such investigations have been reported for this compound.

Receptor Binding Assays

No data from receptor binding assays for this compound could be located. Therefore, its affinity and selectivity for any specific receptors are currently unknown.

Cellular Pathway Modulation in Model Systems

Specific studies on how this compound modulates cellular pathways in model systems have not been published. Research on analogous N-alkyl and N-benzyl isatins indicates that this class of compounds can influence cell cycle progression and induce apoptosis, but data for the title compound is not available.

Cell Cycle Analysis (e.g., G2/M phase arrest)

There are no published cell cycle analysis studies for this compound. Studies on other N-alkyl-substituted isatins have shown the ability to induce G2/M cell cycle arrest in cancer cell lines. acs.org For example, a 5-(2-carboxyethenyl) isatin derivative was found to arrest human chronic myelogenous leukemia K562 cells in the G2/M phase. documentsdelivered.com However, whether this compound has similar effects has not been experimentally determined.

Apoptosis Induction Pathways (e.g., caspase activation)

The ability of this compound to induce apoptosis has not been reported. Related N-benzyl isatin sulfonamide analogues have been investigated as potential tracers for imaging apoptosis due to their interaction with caspases. rsc.orgnih.gov Specifically, activation of effector caspase-3 and -7 has been observed with some N-alkylisatins. acs.org These findings in related compounds suggest a potential mechanism, but direct evidence for caspase activation or involvement of other apoptosis induction pathways by this compound is absent from the scientific literature.

Signaling Cascade Interventions (e.g., mTOR pathway)

There is no information available regarding the intervention of this compound in signaling cascades such as the mTOR pathway.

Gene Expression Modulation (e.g., inflammatory cytokines)

Detailed studies specifically investigating the modulation of gene expression, particularly concerning inflammatory cytokines, by this compound are not extensively available in the current body of scientific literature. While the broader class of isatin (1H-indole-2,3-dione) derivatives has been a subject of interest for their potential anti-inflammatory properties, specific data on how this compound affects the expression levels of cytokines such as interleukins (IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), or other inflammatory mediators has not been explicitly reported. citeab.comnih.govmdpi.comresearchgate.net Research on other, structurally related dione (B5365651) compounds has shown modulation of cytokine production in various cell models, often in response to inflammatory stimuli like lipopolysaccharide (LPS). citeab.comnih.gov However, direct evidence and detailed mechanistic insights into the specific effects of this compound on inflammatory gene expression pathways remain to be elucidated through targeted research.

Interactions with Key Biomolecules (e.g., DNA, Proteins)

The specific interactions of this compound with key biomolecules such as DNA and proteins have not been fully characterized in published studies. The isatin scaffold is known to be a "privileged motif" in medicinal chemistry, capable of interacting with a variety of protein targets. nih.gov For instance, some isatin derivatives have been designed as inhibitors of specific enzymes like kinases or proteases, suggesting that the core structure can fit into active sites and form interactions that modulate protein function. nih.gov Studies on other isatin compounds have explored their potential to induce apoptosis, a process that can involve interactions with proteins in the apoptotic cascade and may lead to DNA fragmentation. nih.gov However, direct experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or binding assays that would detail the specific molecular interactions, binding affinities, and conformational changes induced by this compound on specific protein or DNA targets are not currently available.

Mechanistic Studies in Specific Cell Lines

Assessment of Anti-Proliferative Effects in Cancer Cell Lines (e.g., HepG2, HL-60, MCF-7)

The anti-proliferative activity of this compound against specific cancer cell lines, including the human liver cancer cell line (HepG2), human promyelocytic leukemia cells (HL-60), and human breast adenocarcinoma cells (MCF-7), has not been specifically detailed in the available research. The isatin core is a common feature in many compounds investigated for their anticancer potential, with various derivatives showing cytotoxic and anti-proliferative effects against a range of cancer cell lines. nih.govnih.govnih.govmdpi.com For example, hybrids of isatin with other molecules have demonstrated activity against MCF-7 and HepG2 cells. nih.gov Isatin itself, isolated from natural sources, has shown cytotoxicity against HL-60 cells. nih.gov Despite these promising results for the general class of compounds, specific IC50 values and detailed mechanistic studies (e.g., cell cycle analysis, apoptosis induction) for this compound in these particular cell lines are not documented.

Below is an interactive table summarizing the anti-proliferative data available for related isatin compounds to illustrate the general potential of this chemical class.

| Compound Class | Cell Line | Reported Activity |

| Isatin-quinazoline hybrids | HepG2, MCF-7 | Anti-proliferative |

| Isatin (from Couroupita guianensis) | HL-60 | Cytotoxic (CC50 = 2.94 µg/ml) |

| Dihydroartemisinin-5-methylisatin hybrids | MCF-7 | Anti-proliferative |

| 3-Dietoxyphosphorylfuroquinoline-4,9-diones | MCF-7, HL-60 | Highly cytotoxic |

Anti-Inflammatory Potential in Immune Cell Models

While there is a general interest in the anti-inflammatory properties of isatin and dione derivatives, specific studies on the anti-inflammatory potential of this compound in immune cell models, such as macrophages or lymphocytes, are lacking in the current literature. citeab.comnih.govmdpi.comnih.gov Research on other isoindoline-1,3-dione derivatives has shown that they can modulate the production of inflammatory cytokines in stimulated spleen cells. nih.gov Similarly, other compounds have been evaluated for their ability to inhibit the production of inflammatory mediators like nitric oxide in macrophage cell lines. nih.gov These studies provide a basis for hypothesizing that this compound may also possess anti-inflammatory activities, but experimental validation in relevant immune cell models is required.

Anti-Infective Activity in Microbial Cell Cultures

The isatin scaffold is present in numerous synthetic compounds that have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. dovepress.comnih.govnih.govresearchgate.netmdpi.com These studies have established that modifications to the isatin core can lead to compounds with significant anti-infective potential. nih.gov However, specific data regarding the anti-infective activity of this compound, including its spectrum of activity, minimum inhibitory concentrations (MICs), and mechanism of action against microbial cell cultures, have not been reported in the accessible scientific literature.

Bioanalytical Methodologies for In Vitro Cellular Uptake and Metabolism

Information regarding the development or application of bioanalytical methodologies specifically for quantifying the in vitro cellular uptake and metabolism of this compound is not available. Such studies are crucial for understanding the pharmacokinetics of a compound at the cellular level and typically involve techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to measure the concentration of the parent compound and its metabolites within cells and cell culture media over time. While these methods are standard in drug discovery and development, their specific application to this compound has not been described in the literature.

Structure Activity Relationship Sar Studies of 1 3,4 Dimethoxybenzyl 5 Methylindoline 2,3 Dione and Its Analogs

Design Principles for Systematic Structural Modifications

The design of new analogs based on the 1-(3,4-dimethoxybenzyl)-5-methylindoline-2,3-dione scaffold follows established medicinal chemistry strategies. A primary principle is the simplification and modification of a known active core to enhance potency and selectivity while maintaining favorable pharmacokinetic properties. mdpi.com The isatin (B1672199) nucleus is an ideal starting point due to its established role as a pharmacophore and its amenability to chemical derivatization. dergipark.org.tr Systematic modifications are planned to probe the steric, electronic, and hydrophobic requirements of the biological target's binding site.

Key areas for modification on the lead compound include:

The N-1 position of the indoline (B122111) ring: Introducing different substituents to explore the hydrophobic pocket of the target.

The dimethoxybenzyl moiety: Altering the substitution pattern on the benzyl (B1604629) ring to modulate electronic properties and hydrogen bonding capacity.

The N-1 position of the indoline-2,3-dione core is a critical site for derivatization, and the nature of the substituent can profoundly influence biological activity. The presence of a benzyl group at this position, as in the parent compound, is often associated with enhanced antiproliferative activity. nih.gov SAR studies on various isatin analogs have demonstrated that large, hydrophobic substituents at the N-1 position are frequently favored for potent activity. nih.gov

For instance, the replacement of the N-H proton with a benzyl group has been shown to significantly improve cytotoxic potency in certain cancer cell lines. nih.gov This suggests that a hydrophobic pocket exists in the binding site of the target protein that can accommodate the benzyl ring, likely through van der Waals or pi-pi stacking interactions. Further modifications, such as the introduction of triazole conjugates via click chemistry, represent a modern approach to creating novel analogs. These additions can introduce new hydrogen bond donors and acceptors, potentially altering the binding mode and improving activity and selectivity.

| N-1 Substituent | General Impact on Activity | Rationale |

| Hydrogen (unsubstituted) | Baseline activity | Serves as a reference for comparison. |

| Methyl | Variable; can enhance potency | Small alkyl group that can probe small hydrophobic pockets. nih.gov |

| Benzyl | Often enhances antiproliferative activity | Large hydrophobic group that can engage in significant hydrophobic and aromatic interactions. nih.govnih.gov |

| Triazole Conjugates | Potential for enhanced and specific activity | Can introduce new hydrogen bonding sites and improve solubility. |

The 3,4-dimethoxy substitution pattern on the N-1 benzyl ring is a key feature of the lead compound. Methoxy (B1213986) groups are electron-donating through resonance and can also act as hydrogen bond acceptors. The presence and positioning of such groups on aromatic rings of enzyme inhibitors are known to be crucial for activity. For example, in a related series of indanone derivatives, a 5,6-dimethoxy substitution pattern was found to be critical for potent acetylcholinesterase inhibition. nih.gov This highlights the importance of methoxy groups in optimizing interactions within the enzyme's active site.

Modifying this moiety could involve:

Varying the number and position of methoxy groups: Moving the methoxy groups (e.g., to the 2,5- or 3,5-positions) or adding a third methoxy group (as in a 3,4,5-trimethoxybenzoyl moiety) could fine-tune electronic properties and binding. nih.govresearchgate.net

Replacing methoxy groups with other substituents: Introducing electron-withdrawing groups (e.g., halogens) or other electron-donating groups (e.g., hydroxyl, ethoxy) would systematically probe the electronic requirements of the binding site. nih.gov

The aromatic ring of the indoline-2,3-dione core is another prime location for structural modification, with the C-5 position being particularly significant. researchgate.net The nature of the substituent at this position can dramatically alter the compound's biological profile.

Methyl Group: The C-5 methyl group in the parent compound is a small, lipophilic, electron-donating group. Studies on other isatin series have shown that such substitutions can be favorable for activity. For example, the design of 5-methylisatin (B515603) derivatives has been explored for developing potential CDK2 inhibitors. nih.gov

Halogenation: Introducing halogens (e.g., fluorine, chlorine, bromine) at the C-5 position is a common strategy. Halogens are electron-withdrawing and can alter the electronic distribution of the ring system, potentially forming halogen bonds with the target protein. In some series, a chloro group at C-5 was found to enhance interactions with target enzymes. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the C-5 substituent is a key determinant of activity. Electron-donating groups have been linked to strong antitumor activity in certain contexts. researchgate.net Conversely, strongly electron-withdrawing groups like a nitro (-NO2) group have been shown to decrease the inhibitory activity of some isatin-based sulfonamides, possibly due to deactivation of the ring or steric hindrance. nih.gov SAR studies have concluded that substitutions at the C-5 position of the isatin moiety can significantly influence potency. nih.gov

| C-5 Substituent | Electronic Effect | Observed Impact on Activity (in various Isatin series) |

| Methyl (-CH3) | Electron-donating | Favorable for certain enzyme inhibitory activities. nih.gov |

| Chloro (-Cl) | Electron-withdrawing | Can enhance interactions and improve activity. nih.gov |

| Hydroxy (-OH) | Electron-donating | Can increase selectivity toward certain enzymes like MAO-A. acs.org |

| Nitro (-NO2) | Strongly Electron-withdrawing | Often decreases activity due to electronic and steric factors. nih.gov |

Synthesis and In Vitro Biological Evaluation of Analogs and Derivatives

The synthesis of this compound and its analogs typically begins with the corresponding isatin core, in this case, 5-methylisatin. nih.gov The N-1 functionalization can be achieved through N-alkylation reactions, for instance, by treating the 5-methylisatin with 3,4-dimethoxybenzyl halide in the presence of a base. Other derivatives can be synthesized from substituted anilines using classic methods like the Sandmeyer or Stolle syntheses to first form the desired substituted isatin ring, followed by derivatization. pharmaerudition.org

Once synthesized, these analogs are subjected to a battery of in vitro biological assays to determine their activity. These evaluations are critical for establishing a clear SAR. Common assays include cytotoxicity screening against various cancer cell lines (e.g., MCF-7, Hela, A549) to determine IC50 values, which represent the concentration required to inhibit 50% of cell growth. nih.gov Enzyme inhibition assays are also frequently used, for example, against kinases like CDK2 or enzymes such as monoamine oxidase (MAO). nih.govacs.org

The results from these evaluations directly link structural changes to biological outcomes. For instance, a study on isatin-derived imidazole (B134444) hybrids found that one analog caused 40% cell death at a concentration of 0.75 μM in MCF-7 breast cancer cells. nih.gov In another study, bis-isatin analogs demonstrated anticancer potential through the inhibition of tubulin polymerization. nih.gov

In Vitro Anticancer Activity of Selected Isatin Analogs

| Analog Description | Modification | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Isatin-imidazole hybrid (17m) | N-benzyl, C3-imidazole | MCF-7 | ~0.75 (for 40% cell death) |

| Bis-isatin analog (10a) | C3, C5 substitutions | Hela, HCT-116, A549 | Potent activity, >2.5-fold higher than etoposide |

| N-benzyl isatin (2) | N-benzyl, C5-ethenyl | Jurkat | 0.03 |

Table data synthesized from reported findings for illustrative purposes. nih.gov

Elucidation of Key Pharmacophoric Features for Desired Biological Activity

Based on SAR studies of the isatin class, several key pharmacophoric features can be identified as crucial for the biological activity of compounds like this compound.

The Indoline-2,3-dione Core: This planar, rigid heterocyclic system is the fundamental scaffold. The carbonyl group at the C-2 position and the nitrogen atom at the N-1 position are often important for forming hydrogen bonds with the amino acid residues of the target protein. nih.gov

The N-1 Substituent: A bulky, hydrophobic substituent, such as the 3,4-dimethoxybenzyl group, is a key feature. This group likely interacts with a hydrophobic region of the target's binding site, contributing significantly to binding affinity. The methoxy groups may act as hydrogen bond acceptors, providing additional specific interactions.

The C-5 Substituent: The presence of a small, electron-donating group like methyl at the C-5 position appears to be favorable for certain activities. This position is sensitive to substitution, and its modification allows for the fine-tuning of the molecule's electronic properties and potency. researchgate.netnih.gov

The C-3 Carbonyl Group: While often used as a handle for further derivatization (e.g., to form Schiff bases), the C-3 keto group is an essential part of the core pharmacophore, contributing to the planarity and electronic character of the ring system.

These features collectively define the essential structural requirements for a molecule of this class to effectively bind to its biological target and elicit a response.

Impact of Substituent Electronic and Steric Effects on Molecular Interactions

The biological activity of isatin analogs is highly dependent on the electronic and steric properties of their substituents, which directly impact their molecular interactions with target biomolecules.

Steric Effects: The size and shape of substituents play a crucial role in determining how well the molecule fits into the binding pocket of its target. Steric hindrance can prevent optimal binding if a substituent is too large for the available space. nih.gov For example, while a benzyl group at N-1 is often favorable, adding bulky substituents to the benzyl ring itself must be done with consideration for the pocket's dimensions. Similarly, modifications at the C-5 position must be sterically compatible with the target. The introduction of a methyl group is generally well-tolerated, but larger groups could lead to a loss of activity due to a steric clash. nih.gov

Advanced Applications and Future Research Directions

Development as Molecular Probes for Biological Systems

The isatin (B1672199) scaffold's ability to interact with various biological targets makes it a promising framework for the development of molecular probes. These tools are essential for studying biological processes at the molecular level. Isatin derivatives have been investigated as inhibitors of various enzymes, and this property can be harnessed to design probes for activity-based protein profiling (ABPP). Such probes could be used to identify and characterize new biological targets, validate drug targets, and screen for novel bioactive molecules. The inherent fluorescence of some isatin derivatives can also be exploited for developing fluorescent probes to visualize cellular components and track biological processes in real-time.

Role as a Lead Compound for Rational Drug Design Initiatives

The isatin core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. researchgate.net This makes 1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione an excellent starting point, or lead compound, for rational drug design initiatives aimed at developing new therapeutic agents.

The structure of this compound offers multiple sites for chemical modification to enhance its potency and selectivity for a specific biological target. Structure-activity relationship (SAR) studies can be systematically conducted by modifying the substituents on both the isatin ring and the N-benzyl group. researchgate.net For instance, altering the position and nature of substituents on the aromatic ring of the isatin core can significantly impact biological activity. nih.gov Similarly, modifications to the 3,4-dimethoxybenzyl moiety can influence binding affinity and pharmacokinetic properties. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of new derivatives with improved therapeutic potential. derpharmachemica.com

Table 1: Potential Modifications for Scaffold Optimization

| Modification Site | Potential Substituents | Desired Outcome |

| Isatin Ring (C5-methyl) | Halogens, nitro groups, alkyl chains | Enhanced potency, altered selectivity |

| N-benzyl group (dimethoxy) | Hydroxyl, trifluoromethyl, other alkyl groups | Improved binding affinity, modified pharmacokinetic profile |

| Isatin C3-carbonyl | Conversion to hydrazones, oximes, spiro-oxindoles | Increased diversity of biological targets |

The complex nature of many diseases, such as cancer, often involves multiple biological pathways. researchgate.net Consequently, there is growing interest in developing multi-targeted ligands that can modulate several targets simultaneously. The isatin scaffold is particularly well-suited for this approach, as evidenced by the multi-kinase inhibitory activity of the isatin-based drug, sunitinib. ekb.eg By strategically combining the isatin core of this compound with other pharmacophores, it is possible to design hybrid molecules with a broader spectrum of activity. researchgate.net For example, linking the isatin moiety to a pharmacophore known to inhibit a different but complementary target could lead to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Integration into Chemoinformatic Databases and High-Throughput Screening Libraries

Chemoinformatic databases and high-throughput screening (HTS) are crucial tools in modern drug discovery for identifying novel hit compounds. mdpi.com Given the established biological activities of isatin derivatives, this compound and a library of its analogs would be valuable additions to these collections. The structural diversity that can be readily generated from the isatin scaffold makes it an attractive candidate for inclusion in HTS libraries. nih.govnih.gov The data generated from HTS campaigns can then be used to populate chemoinformatic databases, which in turn can be used to build predictive models for the biological activity of new isatin derivatives. In silico screening of virtual libraries of isatin-based compounds against various biological targets can also help to prioritize synthetic efforts and accelerate the discovery of new drug candidates. researchgate.net

Potential in Materials Science or Advanced Chemical Technologies

Beyond its biomedical applications, the isatin scaffold has potential uses in materials science and advanced chemical technologies. The chromophoric nature of the isatin ring system has led to its use in the synthesis of dyes. nih.gov The reactivity of the isatin core also makes it a versatile building block in organic synthesis for the creation of more complex molecules. researchgate.net There is potential to explore the use of this compound and its derivatives in the development of functional materials, such as organic light-emitting diodes (OLEDs) or chemical sensors, although this area remains largely unexplored. cymitquimica.com

Conclusion

Summary of Key Academic Contributions and Findings Regarding 1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione

Scholarly research specific to the compound this compound is not extensively detailed in publicly available scientific literature. However, by examining studies on structurally analogous compounds, we can infer its likely scientific contributions and characteristics. The molecule belongs to the isatin (B1672199) (indoline-2,3-dione) class of compounds, which are widely recognized for their versatile therapeutic potential.

The structure of this compound incorporates several key features that are of significant interest in medicinal chemistry: the isatin core, a methyl group at the C-5 position, and a dimethoxybenzyl group at the N-1 position.

The Isatin Core: The indoline-2,3-dione nucleus is a well-established pharmacophore known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties. mdpi.comnih.govresearchgate.net Its ability to interact with various biological targets is a cornerstone of its therapeutic promise. researchgate.net

Substitution at C-5: The presence of a methyl group at the C-5 position of the isatin ring is a common modification in the design of bioactive molecules. Studies on other 5-substituted isatin derivatives have shown that this position is crucial for modulating pharmacological activity. For instance, electron-donating groups like a methyl group at C-5 have been associated with enhanced anticonvulsant and antiproliferative activities in certain series of isatin derivatives. nih.gov

N-1 Substitution with a Benzyl (B1604629) Group: The substitution at the N-1 position with a benzyl group is a key structural motif. Research has indicated that the presence of a benzyl substituent at this position on the indolin-2,3-dione ring can lead to more potent antiproliferative activity compared to other substituents. nih.gov The 3,4-dimethoxy substitution on the benzyl ring is also significant, as methoxy (B1213986) groups are known to influence the electronic and steric properties of a molecule, which can, in turn, affect its binding to biological targets.

While direct experimental data for this compound is not available, the combination of these structural features suggests that it would be a valuable candidate for investigation in several therapeutic areas, particularly in oncology and neurology. The key academic contribution of this specific molecule, once synthesized and tested, would be to further elucidate the structure-activity relationships (SAR) of N-1 and C-5 substituted isatins.

Table 1: Structural Features and Inferred Significance

| Structural Component | Position | Potential Significance |

|---|---|---|

| Indoline-2,3-dione | Core Scaffold | Broad-spectrum biological activity |

| Methyl Group | C-5 | Potential for enhanced antiproliferative and anticonvulsant effects |

Identification of Unresolved Research Questions and Future Prospects in the Field of Indoline-2,3-dione Chemistry

The field of indoline-2,3-dione chemistry, while mature in some respects, continues to present numerous opportunities for further research and development. Several unresolved questions and promising future prospects remain.

Unresolved Research Questions:

Mechanism of Action: For many biologically active isatin derivatives, the precise molecular mechanisms of action are not fully understood. Future research should focus on identifying and validating the specific cellular targets and signaling pathways through which these compounds exert their effects.

Selectivity and Off-Target Effects: A significant challenge in the development of isatin-based therapeutics is achieving high selectivity for the desired biological target to minimize off-target effects and potential toxicity. More comprehensive profiling of new derivatives against a wide range of cellular targets is needed.

Drug Resistance: The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases. It remains to be seen how effective isatin derivatives are in overcoming existing resistance mechanisms and whether resistance to isatin-based drugs themselves may develop.

In Vivo Efficacy and Pharmacokinetics: While many isatin derivatives show promising activity in vitro, there is a need for more extensive in vivo studies to evaluate their efficacy, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and long-term safety.

Future Prospects:

Development of Dual-Target or Multi-Target Agents: The isatin scaffold is well-suited for the design of hybrid molecules that can simultaneously modulate multiple biological targets. This approach could lead to the development of more effective therapies for complex diseases like cancer and neurodegenerative disorders.

Exploration of New Therapeutic Areas: While much of the focus has been on cancer and infectious diseases, the diverse biological activities of isatins suggest their potential in other areas, such as cardiovascular diseases, diabetes, and inflammatory disorders. mdpi.comnih.gov

Application of Novel Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly synthetic methods for the preparation of isatin derivatives will be crucial for accelerating drug discovery efforts in this area. mdpi.com

Computational and In Silico Studies: The use of computational tools for molecular modeling, docking studies, and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the rational design of new isatin derivatives with improved therapeutic potential. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3,4-dimethoxybenzyl)-5-methylindoline-2,3-dione, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves alkylation of the indoline-2,3-dione core with a 3,4-dimethoxybenzyl group. For example, benzyl chlorides or bromides are used as alkylating agents under basic conditions (e.g., NaH or K₂CO₃ in DMF). Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity significantly affect reaction kinetics and byproduct formation. Purification often employs column chromatography or recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, providing bond lengths and angles (e.g., mean C–C bond deviation of 0.003 Å ). Complementary methods include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for indoline-2,3-dione) and methoxy C–O bonds (~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₉H₁₉NO₅) .

Q. How is the compound’s preliminary biological activity screened in academic research?

- Answer : Initial screens focus on enzyme inhibition (e.g., kinase or protease assays) and antimicrobial activity (MIC assays against Gram-positive/negative bacteria). For example, structural analogs of indoline-2,3-diones have shown IC₅₀ values <10 µM in kinase inhibition . Dose-response curves and cytotoxicity assays (using MTT or resazurin) are performed to establish selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Answer : Systematic modifications include:

- Substituent variation : Replacing 3,4-dimethoxybenzyl with halogenated or bulkier aryl groups to enhance target binding.

- Scaffold hybridization : Incorporating oxadiazole or triazole moieties (e.g., via Huisgen cycloaddition) to improve metabolic stability .

- Pharmacophore modeling : Computational tools like molecular docking (AutoDock Vina) predict interactions with targets (e.g., ATP-binding pockets) .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Answer : Discrepancies often arise from poor pharmacokinetics (PK). Solutions include:

- Prodrug design : Masking polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability.

- Microsomal stability assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using LC-MS/MS .

- Formulation optimization : Nanoencapsulation or PEGylation to improve plasma half-life .

Q. How do crystallographic studies inform polymorphism and stability profiles?

- Answer : SC-XRD reveals packing motifs (e.g., π-π stacking of aromatic rings) influencing solubility and thermal stability. Differential Scanning Calorimetry (DSC) detects polymorphic transitions, while accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways (e.g., hydrolysis of the indoline-dione core) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Answer : Key considerations:

- Solvent selection : Replacing DMF with environmentally benign solvents (e.g., cyclopentyl methyl ether) to simplify waste management.

- Catalyst optimization : Transitioning from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems for easier recovery.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time to minimize impurities .

Methodological Resources

- Synthetic Protocols : Alkylation and cyclocondensation steps .

- Characterization Data : SC-XRD CIF files and NMR spectra .

- Biological Assays : Standardized MIC and kinase inhibition protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.